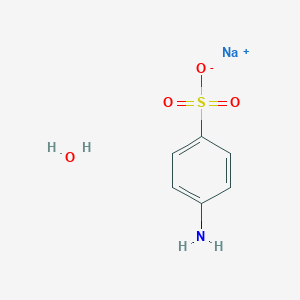

sodium;4-aminobenzenesulfonate;hydrate

Description

BenchChem offers high-quality sodium;4-aminobenzenesulfonate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;4-aminobenzenesulfonate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-aminobenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGKZGAQOPUDQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pKa values and acidity constants of 4-aminobenzenesulfonic acid sodium salt

Technical Whitepaper: Physicochemical Profiling of Sodium Sulfanilate

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-aminobenzenesulfonic acid sodium salt (Sodium Sulfanilate). While often treated simply as a precursor in azo dye synthesis or a standard in nitrite analysis, the compound’s acid-base behavior is critical in pharmaceutical profiling, particularly for sulfonamide drug development.

This guide clarifies the distinction between the zwitterionic free acid and the anionic salt, provides validated pKa datasets, and details two self-validating experimental protocols for determining these constants in a research setting.

Chemical Identity & Structural Dynamics

To understand the acidity constants, one must first define the species present in solution. Sodium sulfanilate is the salt form of sulfanilic acid.[1]

-

Free Acid (Solid/Low pH): Exists primarily as a zwitterion (

- -

Sodium Salt (Neutral/High pH): Dissolves to release the sulfanilate anion (

-

Therefore, when determining the "pKa of the sodium salt," you are experimentally measuring the protonation constant of the amino group (converting the anion back to the zwitterion).

Structural Equilibrium Diagram

Figure 1: Acid-base equilibrium species of sulfanilic acid. The sodium salt dissolves directly as the 'Anion' species.

Quantitative Acidity Constants

The following data aggregates values from potentiometric and spectrophotometric studies at standard ambient temperature and pressure (SATP).

Table 1: Dissociation Constants

| Parameter | Value | Species Involved | Significance |

| pKa₁ (Sulfonic) | Strong acid group. Fully dissociated at physiological pH. | ||

| pKa₂ (Amino) | 3.23 | Critical Value. Defines the buffer region of the salt. | |

| Isoelectric Point (pI) | 2.12 | Zwitterion Dominance | pH of minimum solubility for the free acid. |

Thermodynamic Context: The dissociation of the amino proton is endothermic. Consequently, the pKa decreases slightly as temperature rises (e.g., pKa ≈ 3.34 at 15°C vs. 3.23 at 25°C) .

Experimental Methodologies

Below are two distinct protocols to validate these values.

Method A: Potentiometric Titration (Reverse Titration)

Best for: Routine quality control and purity analysis.

Since sodium sulfanilate is a weak base, it is titrated with a strong acid (HCl).

Reagents:

-

Analyte: ~200 mg Sodium Sulfanilate (dried).

-

Titrant: 0.1 M HCl (Standardized).

-

Solvent: Degassed deionized water (

-free). -

Ionic Strength Adjuster (ISA): 0.1 M KCl (optional, for thermodynamic pKa).

Protocol:

-

Dissolution: Dissolve 1.0 mmol of Sodium Sulfanilate in 50 mL of water. The initial pH will be approximately 7.0–8.0.

-

Equilibration: Place the beaker in a thermostated vessel (25°C) with magnetic stirring. Insert a calibrated glass pH electrode.

-

Titration: Add 0.1 M HCl in 0.1 mL increments.

-

Data Capture: Record pH after stabilization (drift < 0.002 pH/min).

-

Calculation: The inflection point represents the equivalence point. The pH at the half-equivalence point (where [Anion] = [Zwitterion]) equals the pKa.

Validation Check: The titration curve should show a single sharp inflection. If a second inflection appears near pH 1, it indicates the protonation of the sulfonate group, though this is rarely distinct in water due to solvent leveling.

Method B: UV-Vis Spectrophotometry

Best for: High-precision determination of pKa values < 4.

This method relies on the spectral shift (bathochromic or hypsochromic) between the protonated and deprotonated forms.

Workflow Diagram:

Figure 2: Spectrophotometric determination workflow.

Protocol:

-

Wavelength Selection: The anion (salt) typically absorbs strongly at

~250 nm. The zwitterion (acid) has a shifted maximum. -

Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 5.5 (bracketing the expected pKa of 3.23). Ensure constant ionic strength (

M). -

Measurement: Measure absorbance (

) at the analytical wavelength for each pH point. -

Calculation: Use the linearized Henderson-Hasselbalch equation:

Where

Applications in Drug Development

Understanding the pKa of sodium sulfanilate is vital for:

-

Solubility Profiling:

-

At pH < 3.23 (stomach environment), the compound converts to the zwitterionic free acid, which has significantly lower solubility (~10 mg/mL) compared to the sodium salt (>150 mg/mL). This risks precipitation in acidic media .

-

-

Chromatographic Separation:

-

In HPLC method development, the mobile phase pH must be adjusted relative to the pKa. To retain sulfanilate on a C18 column, one must suppress ionization (pH < 2.0). To elute it rapidly or use ion exchange, a pH > 4.0 is preferred.

-

-

Sulfonamide Synthesis:

-

The reactivity of the amino group toward electrophiles (e.g., acetic anhydride) depends on it being in the free base form (

). Knowledge of the pKa ensures the reaction pH is maintained above 3.23 to maximize the nucleophilicity of the amine.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8479, Sulfanilic acid. Retrieved from [Link]

-

LookChem. Sodium Sulfanilate Dihydrate Physicochemical Properties. Retrieved from [Link][3]

-

NIST Chemistry WebBook. Benzenesulfonic acid, 4-amino- (Sulfanilic Acid) Spectral and Thermochemical Data. Retrieved from [Link]

-

Barrow, G. M. (1951). The Ionization Constant of Sulfanilic Acid from 0 to 50° by Means of E.m.f.[4] Measurements. Journal of the American Chemical Society. (Classic thermodynamic reference for temperature dependence).

Sources

Technical Guide: Thermal Stability and Decomposition of Sodium Sulfanilate

[1]

Executive Summary

Sodium sulfanilate (Sodium 4-aminobenzenesulfonate) is a critical intermediate in the synthesis of azo dyes, sulfa drugs, and specialized polymers. Its thermal stability profile is characterized by a distinct two-stage behavior: the dehydration of the dihydrate form followed by the high-temperature decomposition of the anhydrous organic salt.

This guide provides a rigorous technical analysis of the compound's thermal behavior, distinguishing between phase transitions (dehydration) and irreversible chemical degradation. It offers validated protocols for thermal analysis (TGA/DSC) and elucidates the decomposition mechanism to inform safe processing and storage strategies in drug development and industrial synthesis.

Physicochemical Context

Sodium sulfanilate typically exists as a dihydrate (

| Property | Data |

| CAS Number | 6106-22-5 (Dihydrate) / 515-74-2 (Anhydrous) |

| Molecular Weight | 231.20 g/mol (Dihydrate) / 195.17 g/mol (Anhydrous) |

| Crystal Structure | Monoclinic (typically); zwitterionic character in solid state |

| Solubility | Highly soluble in water (~170 g/L at 20°C); insoluble in organic solvents |

Experimental Protocol: Thermal Analysis

To accurately determine the decomposition temperature (

Standardized Workflow

The following protocol ensures reproducibility and minimizes artifacts such as buoyancy effects or thermal lag.

Figure 1: Standardized workflow for the thermal characterization of pharmaceutical salts.

Critical Parameters[4]

-

Purge Gas: Nitrogen (

) at 50 mL/min is essential to prevent oxidative degradation, which shifts onset temperatures lower than in a process environment. -

Crucible: Open alumina (

) or pin-hole crimped aluminum pans. Sealed pans will rupture due to water vapor pressure from dehydration. -

Heating Rate: 10°C/min is the standard. Faster rates (e.g., 20°C/min) increase sensitivity but shift

to higher values due to thermal lag.

Thermal Decomposition Profile

The thermal profile of sodium sulfanilate dihydrate exhibits three distinct zones. Researchers must not confuse the dehydration endotherm with the melting point of the salt.

Zone I: Dehydration (60°C – 130°C)

-

Event: Loss of 2 moles of lattice water.

-

TGA Signal: Stepwise mass loss of approximately 15.6% (theoretical).

-

DSC Signal: Broad endothermic peak centered between 80-120°C.

-

Implication: The material remains chemically intact but converts to the anhydrous crystal form.

Zone II: Stability Plateau (130°C – ~300°C)

-

Event: Anhydrous sodium sulfanilate remains stable.

-

Observation: No significant mass loss. The baseline is flat.

-

Note: Some literature cites a "melting point" around 163-167°C. In the context of the salt, this is often a solid-solid transition or a misinterpretation of the dehydration endotherm. The anhydrous ionic lattice is generally stable well above 250°C.

Zone III: Decomposition (>300°C)

-

Event: Irreversible chemical degradation (Desulfonation and Carbonization).

-

Onset Temperature (

): Typically >300°C (varies by purity/heating rate). -

TGA Signal: Sharp mass loss step.

-

DSC Signal: Exothermic events associated with bond breaking and oxidative charring (if trace oxygen is present).

-

Residue: High char yield containing sodium sulfate (

) and sodium sulfite (

Summary of Thermal Events

| Temperature Range | Event | Mass Loss (Theoretical) | Thermal Nature |

| 60°C – 120°C | Dehydration ( | ~15.6% | Endothermic |

| 120°C – 300°C | Anhydrous Stability | < 1% (Volatiles) | Stable |

| > 300°C | Decomposition | > 40% | Exothermic/Complex |

Decomposition Mechanism

The decomposition of sodium sulfanilate does not follow a simple melting mechanism. Instead, it undergoes solid-state thermolysis. The primary pathway involves the cleavage of the

Figure 2: Mechanistic pathway of sodium sulfanilate thermal degradation.

Chemical Causality[5]

-

Desulfonation: The sulfonate group (

) is the most thermally labile moiety attached to the aromatic ring. High thermal energy causes homolytic cleavage of the Ar-S bond. -

Radical Recombination: The resulting aryl radicals polymerize to form "coke" or char, while the sulfur-containing fragments recombine with sodium to form inorganic ash (

). -

Gas Evolution: Coupled TGA-FTIR analysis typically detects

(early), followed by

Kinetic Analysis (Self-Validating Protocol)

For drug stability predictions, determining the Activation Energy (

Method: Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO).

Requirement: Run TGA at multiple heating rates (

Calculation Step:

Plot

-

Slope:

-

Intercept: Related to the pre-exponential factor (

).

Note: For sodium sulfanilate,

Implications for Storage and Processing

Based on the thermal data, the following guidelines are established for pharmaceutical and industrial handling:

-

Drying Processes: Drying temperatures must be carefully controlled.

-

Target: To remove surface moisture, keep

. -

Target: To create anhydrous material, heat to

. Ensure adequate ventilation for water vapor release.

-

-

Extrusion/Compounding: If used in polymer blends, processing temperatures up to 250°C are generally safe for the anhydrous salt, provided the residence time is short.

-

Storage: Store in a cool, dry place. The dihydrate is the thermodynamically stable form at ambient humidity. Anhydrous material will hygroscopically revert to the dihydrate if exposed to air.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23664644, Sodium sulfanilate. Retrieved from [Link]

-

ResearchGate (2019). Growth and characterization of sodium sulfanilate dihydrate (SSDH) crystals for NLO applications. (Journal of Materials Science: Materials in Electronics).[2] Retrieved from [Link]

-

Marquette University (1999). Thermal Degradation of Blends of Polystyrene and poly(sodium 4-styrenesulfonate). (e-Publications@Marquette). Retrieved from [Link]

Methodological & Application

synthesis of methyl orange using sodium sulfanilate and dimethylaniline

Executive Summary

Methyl orange (Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate) is a quintessential azo dye and pH indicator.[1][2] While standard textbook protocols exist, they often suffer from low yields or "tarry" byproducts due to poor thermal management and pH control during the coupling phase.

This guide provides an optimized protocol for researchers requiring high-purity synthesis. Unlike traditional methods starting with sulfanilic acid and sodium carbonate, this protocol utilizes Sodium Sulfanilate directly, reducing preparation time and minimizing carbonate-induced foaming.[1] The methodology emphasizes kinetic control during diazotization and thermodynamic stability during the pH-sensitive coupling step.

Chemical Mechanism & Reaction Dynamics

The synthesis proceeds via a two-step sequence: Diazotization followed by Azo Coupling .[3][4]

-

Diazotization: Sodium sulfanilate reacts with nitrous acid (generated in situ from

) to form the electrophilic diazonium salt. This species is thermally unstable; temperatures above 5°C risk hydrolysis to phenols (decomposition).[1] -

Coupling: The diazonium ion acts as a weak electrophile attacking the highly activated ring of N,N-dimethylaniline.

-

Critical Insight: The coupling pH is the rate-determining variable. If too acidic (

), the dimethylaniline becomes protonated (anilinium ion), deactivating the ring to electrophilic attack.[1] If too basic, the diazonium salt reacts with hydroxide to form unreactive diazotates.

-

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway highlighting the transformation from precursor to diazonium intermediate and final azo dye.[1][5]

Reagents & Equipment

Stoichiometric Target: 20 mmol Scale

| Reagent | MW ( g/mol ) | Quantity | Molar Eq. | Role |

| Sodium Sulfanilate (dihydrate) | 231.20 | 4.62 g | 1.0 | Primary Substrate |

| Sodium Nitrite ( | 69.00 | 1.50 g | 1.1 | Diazotizing Agent |

| N,N-Dimethylaniline | 121.18 | 2.50 g (~2.6 mL) | 1.05 | Coupling Partner |

| Hydrochloric Acid (conc. 37%) | 36.46 | 5.0 mL | Excess | Proton Source |

| Glacial Acetic Acid | 60.05 | 2.0 mL | Solvent | DMA Solubilizer |

| Sodium Hydroxide (10% aq) | 40.00 | ~30 mL | Excess | Salt Formation |

Equipment:

-

Ice-water bath (Crushed ice + NaCl for -2°C capability).[1]

-

Magnetic stirrer with temperature probe.[1]

-

Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Phase A: Diazotization (The "Cold" Phase)

Objective: Generate the diazonium salt without thermal decomposition.

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 4.62 g Sodium Sulfanilate in 50 mL of distilled water.

-

Note: If the solution is not clear, warm gently to 30°C, then cool back to room temperature.[1]

-

-

Nitrite Addition: Add 1.50 g Sodium Nitrite to the sulfanilate solution. Stir until fully dissolved.

-

Acidification (Critical Step):

-

Prepare a beaker containing 25 g of crushed ice and 5 mL concentrated HCl .

-

Pour the Sulfanilate/Nitrite solution slowly into the acid/ice mixture with vigorous stirring.

-

Result: A fine, white precipitate of diazonium betaine (internal salt) will form immediately.[1]

-

Control Point: Maintain temperature below 5°C . If it rises, stop addition.

-

-

Validation: After 5 minutes, spot a drop of the suspension onto Starch-Iodide paper.

Phase B: Coupling (The "Buffered" Phase)

Objective: Facilitate electrophilic attack while preventing amine protonation.

-

Amine Prep: In a separate small flask, mix 2.6 mL N,N-Dimethylaniline with 2.0 mL Glacial Acetic Acid .

-

Why Acetic Acid? It acts as a solvent and a weak acid buffer, preventing the formation of the unreactive hydrochloride salt of dimethylaniline.

-

-

Reaction: Slowly add the dimethylaniline acetate solution to the cold diazonium suspension.

-

Incubation: Stir vigorously for 10–15 minutes.

Phase C: Isolation & Crystallization

Objective: Convert to the sodium salt and purify.

-

Salt Formation: Slowly add ~30 mL of 10% NaOH solution to the reaction mixture while stirring.

-

Endpoint: Monitor the color change from dull violet/red to a brilliant orange. The consistency will change to a paste. Check pH; it must be basic (pH > 10).[1]

-

-

Recrystallization:

-

Heat the mixture to boiling (use a hot plate). The precipitate should dissolve, forming a clear, deep red/orange solution.[1]

-

Optional: If solubility is poor, add more water.[1] If the solution is not clear, filter while hot (gravity filtration) to remove tars.[1]

-

Add 5 g NaCl (salting out) to the hot solution to improve yield.

-

-

Cooling: Allow the beaker to cool to room temperature undisturbed (promotes large crystal growth), then transfer to an ice bath for 30 minutes.

-

Filtration: Collect crystals via vacuum filtration.[1] Wash with a small amount of ice-cold water, then ethanol (to dry).[1]

Workflow Diagram (DOT Visualization)

Figure 2: Step-by-step experimental workflow emphasizing the critical validation step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Brown/Black Oil (Tar) | Decomposition of diazonium salt.[1][9] | Temperature exceeded 5°C during diazotization.[1] Restart and maintain strict ice bath control. |

| Low Yield / No Precipitate | pH incorrect during coupling. | Ensure acetic acid is used (not excess HCl) for coupling.[1] Ensure NaOH is added until strongly basic during workup.[1] |

| Product is Dull Red | Acid form (Helianthin) persists.[1] | Insufficient NaOH.[1] Add base until pH > 10 and color shifts to bright orange.[1] |

| Foaming during mixing | Diazonium salt is decomposing.[1][3][8] Solution is too warm. |

Characterization & Validation

Upon isolation, the product should be characterized to ensure suitability for analytical use.

-

Solubility: Soluble in water (orange solution); insoluble in ether.[1]

-

UV-Vis Spectroscopy:

Safety Note: N,N-Dimethylaniline is toxic by inhalation and skin absorption.[1][11][12][13] Sodium Nitrite is toxic and an oxidizer.[1] Perform all synthesis in a fume hood wearing nitrile gloves and safety glasses.[1]

References

-

Vogel, A. I. (1989).[1][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3][6] Longman Scientific & Technical.[1][3][6] (Standard reference for azo coupling protocols).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23673835, Methyl Orange.[1] Retrieved from PubChem.[1]

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: N,N-Dimethylaniline.[1][11][12][14][1]

-

O'Brien, G. (2020).[1][10] Synthesis of Methyl Orange: A Microscale Approach. Journal of Chemical Education.[1] (Pedagogical approach to diazotization). [1]

Sources

- 1. Methyl orange - Wikipedia [en.wikipedia.org]

- 2. macschem.us [macschem.us]

- 3. books.rsc.org [books.rsc.org]

- 4. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. carlroth.com [carlroth.com]

- 12. gfschemicals.com [gfschemicals.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. thermofishersci.in [thermofishersci.in]

Application Notes and Protocols for the Synthesis of Azo Dyes Using Sodium Sulfanilate Hydrate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of sodium sulfanilate hydrate as a primary reagent in the synthesis of azo dyes. This document delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the rationale behind critical procedural steps to ensure reliable and reproducible outcomes.

Introduction: The Strategic Role of Sodium Sulfanilate in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] Their widespread use in the textile, paper, leather, and food industries stems from their vibrant colors, cost-effective synthesis, and good fastness properties.[3] Sodium sulfanilate, the sodium salt of sulfanilic acid, is a key precursor in the synthesis of many water-soluble azo dyes due to the presence of both an amino group, which can be diazotized, and a sulfonic acid group, which imparts hydrophilicity to the final dye molecule.[3][4]

Sulfanilic acid itself exists as a zwitterion (H₃N⁺C₆H₄SO₃⁻), making it sparingly soluble in water.[5][6] The use of its sodium salt, sodium sulfanilate hydrate (4-(NH₂)C₆H₄SO₃Na · 2H₂O), or the in-situ formation of the sodium salt by reacting sulfanilic acid with a base like sodium carbonate, enhances its solubility in the aqueous medium required for the diazotization reaction.[7][8] This initial acid-base reaction is a critical first step for a homogenous reaction mixture.[7][8]

The Chemistry of Azo Dye Synthesis: A Two-Stage Process

The synthesis of azo dyes from sodium sulfanilate is a classic example of electrophilic aromatic substitution and proceeds in two primary stages: diazotization and azo coupling.[5][9]

Stage 1: Diazotization of Sodium Sulfanilate

In this step, the primary aromatic amine group of sodium sulfanilate is converted into a diazonium salt. This is achieved by treating the sodium sulfanilate solution with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][10][11]

The reaction is highly temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and coupling with itself.[4][10][11] The resulting diazonium salt is a weak electrophile and is typically used immediately in the subsequent coupling reaction without isolation.[11][12]

Stage 2: Azo Coupling

The second stage involves the reaction of the prepared diazonium salt with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo linkage (–N=N–) and results in the formation of the colored azo dye. The position of the coupling on the aromatic ring of the coupling agent is directed by the activating groups present. For instance, with phenols, coupling typically occurs at the para position to the hydroxyl group.[4]

The pH of the reaction medium is a critical parameter in the coupling stage. The coupling with phenols is usually carried out in a mildly alkaline solution, while coupling with aromatic amines is performed in a weakly acidic to neutral medium.[4]

Below is a Graphviz diagram illustrating the overall workflow of azo dye synthesis from sodium sulfanilate.

Safety and Handling

-

Sodium Sulfanilate Hydrate: May cause skin, eye, and respiratory irritation. [13][14]Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. [13][15]* Sodium Nitrite: A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

N,N-Dimethylaniline: Toxic and readily absorbed through the skin. Handle with extreme care in a fume hood.

-

Diazonium Salts: Potentially explosive in a dry, solid state. It is imperative to keep the diazonium salt in solution and at low temperatures. [11] Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. [13][15][16]

Characterization of the Synthesized Azo Dye

The synthesized azo dye can be characterized using various analytical techniques:

-

Melting Point Determination: To assess the purity of the product.

-

UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λ_max) of the dye in solution.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the N=N stretch of the azo group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.

Conclusion

Sodium sulfanilate hydrate is a versatile and indispensable reagent for the synthesis of a wide array of water-soluble azo dyes. A thorough understanding of the two-stage reaction mechanism, meticulous control of reaction parameters such as temperature and pH, and adherence to safety protocols are paramount for the successful and reproducible synthesis of these important compounds. The protocols and insights provided herein serve as a robust foundation for researchers and scientists working in the field of dye chemistry.

References

- Experiment 17 Preparation of Methyl Orange. (n.d.).

- Azo Coupling of Sulphanilic Acid with Resorcinol - CSIR NET LIFE SCIENCE COACHING. (2025, December 25).

- Cas 6106-22-5, SODIUM SULFANILATE DIHYDRATE | lookchem. (n.d.).

- Sulphanilic Acid-Based Azo Compounds for Textile Dyeing Applications. (2025, July 21).

- Diazotization-Coupling Reaction --.doc - ResearchGate. (n.d.).

- Methyl Orange Synthesis of Azo Dyes The first step is simply an acid base reaction. In order to dissolve the sulfanilic - Rajdhani College. (n.d.).

- Exp.09 Preparation of Methyl Orange | PDF | Chemical Elements - Scribd. (n.d.).

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID *Obadahun.J, Tsaku J.E, and E. (2021, November 15).

- Synthesis of an Azo Dye: Sudan 1 - Chemistry Education. (n.d.).

- Synthesis of methyl orange from sulphanilic acid - ResearchGate. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- 121-57-3 CAS MSDS (Sulfanilic acid) Melting Point Boiling Point Density CAS Chemical Properties - ChemicalBook. (n.d.).

- Sulfanilic Acid. (n.d.).

- Uses of Sulfanilic acid - ChemicalBook. (2024, December 16).

- The Synthesis of Azo Dyes. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).

- Chemistry Lab: Methyl Orange Synthesis | PDF | Dye - Scribd. (n.d.).

- Methyl orange - indicator/Azo dye synthesis writeup and video - Sciencemadness.org. (2020, April 22).

- Sulfanilic acid - Sciencemadness Wiki. (2022, November 30).

- Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem - NIH. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).

- Azo Coupling Test For Activated Benzene Ring | PDF - Scribd. (n.d.).

- Sodium sulfanilate | C6H6NNaO3S | CID 23664644 - PubChem - NIH. (n.d.).

- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).

- Methyl Orange Synthesis: Diazotization/Diazo Coupling Experiment - Studylib. (n.d.).

- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator - ResearchGate. (2024, June 30).

- Organic Syntheses Procedure. (n.d.).

- Design and synthesis of novel sulfa-azo dyes: a sustainable approach to textile dyeing combined with microwave energy - PMC. (2026, January 26).

- CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but. (n.d.).

- Sulfanilic acid - Wikipedia. (n.d.).

- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - Benchchem. (n.d.).

- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. (2024, June 30).

- Review, Analyses of azo dyes' synthesis, characterization and biological activity - Zien Journals Publishing. (n.d.).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. zienjournals.com [zienjournals.com]

- 3. Sulphanilic Acid-Based Azo Compounds for Textile Dyeing Applications [eureka.patsnap.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 9. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

- 13. fishersci.com [fishersci.com]

- 14. Sodium sulfanilate | C6H6NNaO3S | CID 23664644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. lab.bpums.ac.ir [lab.bpums.ac.ir]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Sodium Sulfanilate Diazotization

Welcome to the technical support center for the diazotization of sodium sulfanilate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the diazotization of sodium sulfanilate.

Q1: What is the fundamental purpose of the diazotization of sodium sulfanilate? A: Diazotization is a chemical process that converts a primary aromatic amine, in this case, sodium sulfanilate, into a diazonium salt.[1][2] This resulting diazonium salt is a highly versatile intermediate used in the synthesis of a wide range of organic compounds, most notably azo dyes and various pharmaceuticals.[3][]

Q2: Why is a low temperature (0-5 °C) so critical for this reaction? A: The diazonium salt formed during the reaction is thermally unstable.[5] At temperatures above 5-10 °C, it readily decomposes, often reacting with water to form a phenol and releasing nitrogen gas.[6][7] This decomposition is a primary cause of low yield. Maintaining a strict low-temperature environment preserves the integrity of the diazonium salt for subsequent coupling reactions.[8]

Q3: What is the role of the strong acid (e.g., HCl) in the reaction? A: The strong acid serves two essential purposes. First, it reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, which is the actual diazotizing agent.[][9] Nitrous acid itself is unstable and is therefore prepared within the reaction mixture as needed.[10] Second, maintaining a sufficiently acidic medium (pH 1-2) prevents an undesirable side reaction where the newly formed diazonium salt couples with unreacted sulfanilic acid to form a diazoamino compound, which reduces the yield of the desired product.[3][11]

Q4: I see gas bubbles forming in my reaction. Is this normal? A: While some minor gas evolution might occur, vigorous bubbling is a sign of a problem. The gas is likely nitrogen (N₂), indicating that the diazonium salt is decomposing.[12] This is typically caused by the temperature rising above the optimal 0-5 °C range.[5] It could also be due to the decomposition of excess nitrous acid, which can form nitric oxide.[12]

Q5: How do I know when the diazotization is complete? A: A common and effective method is to test for the presence of excess nitrous acid.[13] A drop of the reaction mixture is applied to starch-iodide paper. If excess nitrous acid is present, it will oxidize the iodide to iodine, which then forms a characteristic blue-black complex with the starch.[13] A positive test indicates that all the sulfanilic acid has been consumed and the diazotization is complete.

Troubleshooting Guide: Diagnosing and Solving Yield Issues

Low yields in the diazotization of sodium sulfanilate can almost always be traced back to specific, controllable experimental parameters. This guide provides a systematic approach to identifying and resolving these issues.

| Observed Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |

| Low final product yield; reaction mixture turns brownish or a brown precipitate forms. | 1. Temperature Excursion: The reaction temperature has exceeded 5 °C, causing the diazonium salt to decompose into phenolic byproducts.[6][7] 2. Local "Hot Spots": The addition of sodium nitrite solution was too fast, creating localized areas of high temperature due to the exothermic nature of the reaction.[6] | Solution: 1. Ensure the reaction vessel is submerged in a well-maintained ice-salt bath to keep the bulk temperature at 0-5 °C.[8] 2. Add the sodium nitrite solution slowly and dropwise with vigorous, continuous stirring to dissipate heat effectively.[6] Pre-cooling the nitrite solution is also recommended.[14] |

| An off-white or yellowish precipitate forms instead of a clear solution. | Formation of Diazoamino Compounds: The pH of the reaction is not sufficiently acidic. The diazonium cation (an electrophile) is reacting with the free amino group of unreacted sulfanilic acid (a nucleophile). | Solution: Ensure an excess of strong mineral acid is used. The pH should be maintained between 1 and 2.[3] This keeps the unreacted sulfanilic acid protonated (-NH₃⁺), preventing its amino group from acting as a nucleophile and thus inhibiting this side reaction.[14] |

| Reaction fails to start or proceeds very slowly (no positive starch-iodide test after expected time). | 1. Degraded Sodium Nitrite: The sodium nitrite solution may have decomposed over time.[11] 2. Incomplete Dissolution: The sodium sulfanilate was not fully dissolved before starting the diazotization, reducing its availability to react. | Solution: 1. Always use a freshly prepared solution of sodium nitrite.[11] 2. Ensure the sodium sulfanilate is completely dissolved in the aqueous sodium carbonate solution (to form the free amine) before cooling and adding the acid and nitrite. Gentle warming can aid dissolution. |

| Yield is consistently low despite following the protocol. | Purity of Starting Materials: Impurities in the sulfanilic acid can lead to a variety of side reactions, consuming reagents and complicating purification.[6] | Solution: Use high-purity or recrystallized sulfanilic acid. The purity of the primary aromatic amine is a critical factor for achieving high yields in diazotization reactions.[6] |

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams illustrate the key stages.

Diazotization Reaction Mechanism

Caption: Step-by-step workflow for preparing the diazonium salt.

Optimized Laboratory Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

-

Sulfanilic acid (high purity)

-

Sodium carbonate (anhydrous)

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Ice

-

Starch-iodide test paper

-

Distilled water

Procedure:

-

Prepare the Amine Solution:

-

In a 100 mL Erlenmeyer flask, dissolve 2.1 g of sulfanilic acid and 0.6 g of anhydrous sodium carbonate in 20 mL of water. [15] * Warm the mixture gently to ensure all solids dissolve completely.

-

Cool the solution to room temperature.

-

-

Introduce the Nitrite:

-

To the room temperature solution, add 0.85 g of sodium nitrite and stir until it is fully dissolved. [15]

-

-

Prepare the Acidic Medium:

-

In a separate small beaker or test tube, mix approximately 20 g of crushed ice with 2.5 mL of concentrated hydrochloric acid.

-

-

Initiate Diazotization:

-

Place the Erlenmeyer flask containing the sodium sulfanilate/nitrite solution into an ice-salt bath and cool until the internal temperature is between 0 and 5 °C.

-

With continuous and vigorous stirring, slowly pour the ice/acid mixture into the Erlenmeyer flask.

-

A fine, white precipitate of the diazonium salt should begin to form. [16]

-

-

Reaction and Monitoring:

-

Continue to stir the mixture in the ice bath for 10-15 minutes.

-

After this period, check for reaction completion. Dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. A positive test (immediate blue-black color) confirms the presence of a slight excess of nitrous acid, indicating the reaction is complete. [13]

-

-

Use Immediately:

-

The resulting cold suspension of the diazonium salt is unstable and should be used immediately in the subsequent coupling reaction. [5]Do not attempt to isolate or store it.

-

References

-

Homework.Study.com. Show the detailed mechanism of the reaction of sodium sulfanilate (NH_2C_6H_4SO_3H) with HCl and... Available at: [Link]

-

Dabbagh, H. A., et al. (2007). Green and efficient diazotization and diazo coupling reactions on clays. Dyes and Pigments, 73(2), 239-244. Available at: [Link]

-

Sathee Jee. Chemistry Diazotization Reaction. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

Unacademy. (2020). DIAZONIUM SALTS. Available at: [Link]

-

DiVerdi, J. A. Exp. 23 Kinetics of the Decomposition of Benzenediazonium lon. Available at: [Link]

-

ResearchGate. Kinetics and Mechanism of Diazotization. Available at: [Link]

-

Mhaske, P. C., & Weyher, E. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 1891-1900. Available at: [Link]

-

Studylib. Methyl Orange Synthesis: Diazotization/Diazo Coupling Experiment. Available at: [Link]...

-

Lewis, E. S., & Johnson, M. D. (1959). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society, 81(8), 2070-2072. Available at: [Link]

-

Deadman, J. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 924. Available at: [Link]

-

BYJU'S. (2019). Diazotization Reaction Mechanism. Available at: [Link]

-

Study.com. Diazonium Salt Formation, Reactions & Uses. Available at: [Link]

-

Cohen, T., et al. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053-2058. Available at: [Link]

-

Brown, L. L., & Drury, J. S. (1965). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. The Journal of Chemical Physics, 43(5), 1688-1691. Available at: [Link]

-

LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Available at: [Link]

-

Journal of Chemical Education. Improvement and Expansion of Diazonium Salt Synthesis Experiment. Available at: [Link]

-

Zolton, L. DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Wikipedia. Diazonium compound. Available at: [Link]

-

Chemguide. (2016). some reactions of diazonium ions. Available at: [Link]

-

ResearchGate. Can anybody help with the following problem regarding formation of the Diazonium salt? Available at: [Link]

-

Journal of Chemical Education. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Available at: [Link]

-

PHARMD GURU. (2025). 34. DIAZOTISATION AND COUPLING. Available at: [Link]

-

ResearchGate. Diazotization-Coupling Reaction --.doc. Available at: [Link]

-

NPTEL. Lecture 16 Aromatic Diazonium Salts. Available at: [Link]

-

ResearchGate. Green and efficient diazotization and diazo coupling reactions on clays. Available at: [Link]

-

Tang, J., et al. (2012). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. International Journal of Organic Chemistry, 2(3), 254-258. Available at: [Link]

-

PMC. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Available at: [Link]

-

SlideShare. (2017). Assay of sulfa drugs by diazotitration Diazotization Titrations. Available at: [Link]

-

Organic Syntheses. Procedure. Available at: [Link]

-

Scribd. Diazotization Titration Guide. Available at: [Link]

-

Collegedunia. (2021). Diazotization Reaction: Mechanism and Applications. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Diazonium Salt Formation, Reactions & Uses - Lesson | Study.com [study.com]

- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 5. pharmdguru.com [pharmdguru.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. studylib.net [studylib.net]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Stability of Sodium Sulfanilate Hydrate Standard Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experiments involving sodium sulfanilate hydrate standard solutions. Here, we provide in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is sodium sulfanilate hydrate and why is its stability in solution critical?

Sodium sulfanilate hydrate is the sodium salt of sulfanilic acid, an important intermediate in the synthesis of sulfonamide drugs and azo dyes.[1] In the laboratory, it is frequently used as an analytical standard. The stability of its standard solution is paramount because any degradation leads to a decrease in the concentration of the active analyte, which will directly cause inaccurate quantification of samples, failed calibration curves, and unreliable experimental outcomes.[2]

Q2: What are the primary factors that cause sodium sulfanilate solutions to degrade?

The stability of sodium sulfanilate solutions is influenced by several environmental factors:

-

Light Exposure: Aromatic amines, like the one in the sulfanilate structure, are susceptible to photo-oxidation.[3] Exposure to direct sunlight or even ambient laboratory light can initiate degradation, often indicated by a color change in the solution.

-

Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[4] Storing solutions at elevated temperatures will shorten their viable shelf-life.

-

pH: The pH of the solution can affect the stability of sulfanilic acid derivatives. While generally stable, extreme pH conditions should be avoided.[4][5] Aqueous solutions of the parent compound, sulfanilic acid, are slightly acidic.[1]

-

Oxidizing Agents: Contact with strong oxidizing agents must be avoided as they can readily react with the amine group, leading to degradation.[1][6]

-

Solvent Evaporation: Over time, especially if containers are not tightly sealed, solvent can evaporate, leading to an unintended increase in the standard's concentration.[7]

Q3: What are the visual signs of degradation in a sodium sulfanilate solution?

A freshly prepared sodium sulfanilate solution should be clear and colorless to pale beige.[8] The most common visual indicator of degradation is the development of a yellow or brownish tint. This color change is often due to the formation of oxidized and polymerized byproducts. Any solution that appears discolored or contains particulate matter should be discarded immediately.

Q4: How should I store my sodium sulfanilate hydrate standard solutions to maximize stability?

Based on best practices for analytical standards, the following storage conditions are recommended.[9]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | Slows down the rate of chemical degradation.[4] |

| Light | Store in amber glass vials or protect from light | Prevents photo-oxidation of the aromatic amine group.[3][9] |

| Container | Tightly sealed, calibrated glassware (e.g., volumetric flask with stopper) | Prevents solvent evaporation and contamination.[8][9] |

| Atmosphere | Normal laboratory atmosphere | No special inert atmosphere is typically required for routine use. |

Q5: For how long can I consider my standard solution to be stable?

The stability period is not fixed; it must be experimentally determined for your specific laboratory conditions (solvent, concentration, storage). A formal stability study is the only definitive way to establish a reliable use-by date.[2][10] As a general guideline, for non-critical applications, aqueous solutions stored correctly may be stable for several days to a few weeks. However, for regulated environments (e.g., GMP), stability must be validated.[2]

Troubleshooting Guide

Issue 1: My calibration curve is failing with low response or poor linearity.

-

Potential Cause: Degradation of the standard solution, leading to a lower effective concentration.

-

Troubleshooting Steps:

-

Visual Inspection: Check the standard solution for any signs of discoloration or precipitation. If any are present, discard the solution.

-

Prepare Fresh Standard: Prepare a new standard solution from the solid sodium sulfanilate hydrate raw material. Ensure the solid itself has been stored correctly in a dry, tightly closed container.[8]

-

Compare Responses: Analyze the freshly prepared standard alongside the suspect (old) standard. According to analytical method validation guidelines, the response of the old solution should be within a narrow, pre-defined margin (e.g., ≤ 2%) of the fresh solution.[2]

-

System Suitability Check: Ensure the analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) is functioning correctly by running system suitability tests.

-

Issue 2: I've noticed a gradual color change in my refrigerated standard solution over several weeks.

-

Potential Cause: Slow photo-oxidation or chemical degradation, even under refrigerated conditions.

-

Troubleshooting Steps:

-

Confirm Light Protection: Ensure the storage location is truly dark. If using clear vials, wrap them in aluminum foil or place them in a light-blocking secondary container. Amber vials are highly recommended.[9]

-

Evaluate Headspace: If the container is large and mostly empty, the oxygen in the headspace could contribute to oxidation. Consider aliquoting the standard into smaller, single-use vials to minimize headspace and repeated exposure to air.[9]

-

Shorten Expiry Period: Your observed degradation rate indicates that the current expiry period is too long. Conduct a stability study (see protocol below) to determine a more appropriate, shorter shelf-life for your specific solution preparation and storage conditions.

-

Issue 3: My results are inconsistent between different analysts or on different days.

-

Potential Cause: Inconsistent solution preparation or handling, or use of solutions of varying ages without a clear stability protocol.

-

Troubleshooting Steps:

-

Standardize the Protocol: Implement a strict Standard Operating Procedure (SOP) for the preparation of the sodium sulfanilate standard solution.[10] This should detail the exact solvent, weighing procedure, glassware, and mixing steps.

-

Implement Labeling and Logging: All prepared standards must be clearly labeled with the preparation date, concentration, analyst's initials, and a validated expiry date.[9] Use a logbook to track the preparation and use of each standard.

-

Define Stability Window: Based on a formal study, clearly define the stability window (e.g., "Use within 7 days of preparation when stored at 2-8°C, protected from light"). This ensures all analysts are working with solutions of comparable integrity.

-

Experimental Protocols & Workflows

Protocol 1: Preparation of a 1000 µg/mL Aqueous Standard Solution

This protocol describes the preparation of a primary stock solution. Subsequent dilutions for working standards should be made from this stock.

Materials:

-

Sodium Sulfanilate Hydrate (Purity ≥98%)[11]

-

High-purity (e.g., HPLC-grade or Milli-Q) water

-

Calibrated analytical balance

-

100 mL Class A volumetric flask

-

Weighing paper/boat

-

Spatula

Procedure:

-

Calculate Mass: To prepare a 1000 µg/mL (1 mg/mL) solution, you will need 100 mg of sodium sulfanilate hydrate for 100 mL of solvent. Note: Adjust for the purity and water content of your specific lot of the solid material for highest accuracy.

-

Weighing: Accurately weigh approximately 100 mg of sodium sulfanilate hydrate onto weighing paper and record the exact weight.

-

Dissolution: Carefully transfer the weighed solid into the 100 mL volumetric flask. Use a small amount of high-purity water to rinse the weighing paper and ensure a complete quantitative transfer.

-

Mixing: Add approximately 50-70 mL of water to the flask. Swirl gently or sonicate briefly until the solid is completely dissolved.

-

Dilution to Volume: Allow the solution to return to room temperature. Then, carefully add water to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Storage: Transfer the solution to a labeled, tightly sealed amber glass container and store at 2-8°C.

Workflow: Establishing Solution Stability

This workflow outlines the process for determining the stability of your prepared standard solution over time, a critical component of method validation.[2][7]

Sources

- 1. chemiis.com [chemiis.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. files.llg.de [files.llg.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lab.bpums.ac.ir [lab.bpums.ac.ir]

- 9. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 10. pharmabeginers.com [pharmabeginers.com]

- 11. chemimpex.com [chemimpex.com]

Validation & Comparative

A Comparative Guide to Sodium Sulfanilate and Sulfanilic Acid in Diazo Coupling Reactions

For researchers, scientists, and professionals in drug development and dye synthesis, the choice of starting materials is a critical decision that influences reaction efficiency, workflow, and scalability. The diazo coupling reaction, a cornerstone of azo dye synthesis, frequently employs sulfanilic acid or its sodium salt. This guide provides an in-depth, objective comparison of sodium sulfanilate and sulfanilic acid, grounded in chemical principles and supported by experimental data, to inform your selection process.

Foundational Properties: The Critical Role of Solubility

At its core, the primary distinction between sulfanilic acid and sodium sulfanilate lies in their solubility, a property dictated by their chemical structures. Sulfanilic acid (4-aminobenzenesulfonic acid) is a zwitterion in its solid state and in neutral aqueous solutions.[1] This internal salt structure, with a protonated amino group (-NH₃⁺) and a deprotonated sulfonic acid group (-SO₃⁻), results in strong intermolecular forces, significantly limiting its solubility in water (approximately 10 g/L at 20°C).[2]

Conversely, sodium sulfanilate is the sodium salt of sulfanilic acid. The replacement of the proton on the sulfonic acid group with a sodium ion disrupts the zwitterionic character, leading to a typical ionic salt that is freely soluble in water (solubility of 170 g/L for the dihydrate). This fundamental difference has profound implications for the practical execution of the diazo coupling reaction.

| Property | Sulfanilic Acid | Sodium Sulfanilate (dihydrate) | Rationale & Implication |

| Chemical Formula | C₆H₇NO₃S | C₆H₆NNaO₃S · 2H₂O | The presence of the sodium ion is the key structural difference. |

| Molecular Weight | 173.19 g/mol [3] | 231.20 g/mol [4] | Important for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid[5] | White to almost-white powder or crystal | Both are stable solids under standard conditions. |

| Water Solubility | ~10 g/L at 20°C[2] | 170 g/L | This is the most significant practical difference. High solubility of the sodium salt simplifies solution preparation. |

| pKa | 3.24[3] | Not applicable (it's a salt) | The acidic nature of sulfanilic acid necessitates its conversion to the conjugate base for dissolution. |

The Diazo Coupling Reaction: A Tale of Two Workflows

The synthesis of an azo dye via diazo coupling is a two-stage process: diazotization followed by the coupling reaction. The choice between sulfanilic acid and its sodium salt primarily impacts the initial diazotization step.

Stage 1: Diazotization - Forming the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt, which serves as the electrophile in the subsequent coupling reaction.[6] This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C).[7][8]

Workflow with Sulfanilic Acid: Due to its poor solubility, sulfanilic acid cannot be directly diazotized in an acidic medium. The standard procedure involves first dissolving it in a basic solution, such as aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[9] This deprotonates the ammonium group, forming the water-soluble sodium sulfanilate in situ.[1] This solution is then cooled and slowly added to the acidified sodium nitrite solution to form the diazonium salt.

Caption: Streamlined workflow for diazotization using sodium sulfanilate.

Stage 2: Azo Coupling - Forming the Chromophore

Once the diazonium salt of sulfanilic acid is formed, it is a weak electrophile ready to react with an electron-rich aromatic compound (the coupling component), such as N,N-dimethylaniline or a phenol. [7][10]This electrophilic aromatic substitution reaction forms the azo linkage (-N=N-), which is the chromophore responsible for the dye's color. [7] The pH of the coupling reaction is critical. The reaction is typically carried out in a mildly acidic to neutral or slightly alkaline medium. [10]The optimal pH is a balance: the diazonium salt is unstable at high pH, while the nucleophilicity of the coupling component is often reduced at low pH. [11][12]For coupling with an amine like N,N-dimethylaniline, a slightly acidic pH (4-5) is used. For phenols, a mildly alkaline pH (9-10) is required to form the more nucleophilic phenoxide ion. [13][14]

Caption: Azo coupling of diazotized sulfanilic acid with N,N-dimethylaniline.

Performance Comparison: Practical Considerations

| Feature | Sulfanilic Acid | Sodium Sulfanilate | Analysis |

| Ease of Use | Requires an initial basification and heating step to dissolve. [15] | Dissolves directly in cold water. | Sodium sulfanilate offers a more convenient and faster workflow , reducing preparation time and potential sources of error. |

| Reaction Yield | High yields are achievable, but dependent on the complete initial dissolution. | High yields are consistently achievable due to straightforward dissolution. | Incomplete dissolution of sulfanilic acid can lead to unreacted starting material, lowering the effective yield. From a chemical standpoint, once dissolved and diazotized, both routes lead to the same reactive intermediate, so theoretical yields are identical. |

| Purity | Generally high, but impurities can arise from side reactions if dissolution is incomplete or local pH is not controlled. | Consistently high purity due to a more homogenous initial solution. | The streamlined workflow of sodium sulfanilate can contribute to a cleaner reaction profile. |

| Cost & Availability | Widely available and generally less expensive. [16] | Readily available, sometimes at a slightly higher cost than the acid form. | For large-scale industrial synthesis, the lower cost of sulfanilic acid may be a deciding factor, justifying the extra processing step. For lab-scale research, the convenience of the sodium salt often outweighs the minor cost difference. |

Experimental Protocol: Synthesis of Methyl Orange from Sulfanilic Acid

This protocol details the synthesis of the common pH indicator Methyl Orange, highlighting the steps where the choice of starting material is relevant.

Materials:

-

Sulfanilic acid (or an equimolar amount of sodium sulfanilate dihydrate)

-

Anhydrous sodium carbonate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution:

-

If using Sulfanilic Acid: In a 125 mL Erlenmeyer flask, combine 2.4 g of sulfanilic acid monohydrate and 25 mL of 2.5% sodium carbonate solution. [15]Heat the mixture gently until all the solid dissolves completely. Cool the resulting sodium sulfanilate solution to room temperature.

-

If using Sodium Sulfanilate: Dissolve an equimolar amount (e.g., 2.7 g of sodium sulfanilate dihydrate) in 25 mL of water. Gentle warming may be used if necessary, but heating to a boil is not required. Cool to room temperature.

-

-

Diazotization:

-

To the cooled sulfanilate solution from Step 1, add a solution of 0.9 g of sodium nitrite in 5 mL of water and stir until dissolved.

-

Cool the flask in an ice bath to 0-5°C.

-

In a separate beaker, prepare an acidic ice mixture by pouring 2.5 mL of concentrated HCl over ~20 g of crushed ice.

-

Slowly, and with continuous stirring, add the cold sulfanilate solution to the acidic ice mixture. [9]A fine white precipitate of the diazonium salt will form. Maintain the temperature below 5°C.

-

-

Preparation of the Coupling Component:

-

In a small test tube, dissolve 1.5 mL of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.

-

-

Azo Coupling:

-

With vigorous stirring, add the N,N-dimethylaniline solution from Step 3 to the cold suspension of the diazonium salt from Step 2.

-

A reddish-orange color should develop. Continue stirring in the ice bath for 10-15 minutes.

-

-

Isolation of Methyl Orange:

-

Slowly add 10% NaOH solution to the mixture until it is alkaline. The color will change to a clear orange as the sodium salt of methyl orange precipitates. [17] * Heat the mixture to a boil to dissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

Collect the orange crystals by vacuum filtration and wash with a small amount of cold water.

-

Conclusion and Recommendations

Both sodium sulfanilate and sulfanilic acid are excellent reagents for diazo coupling reactions, ultimately leading to the same reactive diazonium salt intermediate. The choice between them is primarily one of practical convenience versus cost.

-

Sodium Sulfanilate is recommended for:

-

Laboratory-scale research where speed, ease of use, and reproducibility are paramount.

-

Situations where avoiding an initial heating step is desirable.

-

Educational settings to simplify the experimental procedure.

-

-

Sulfanilic Acid is a viable choice for:

-

Large-scale industrial production where cost-effectiveness is a primary driver.

-

Laboratories where it is the more readily available starting material.

-

By understanding the fundamental differences in their physical properties and the resulting impact on the experimental workflow, researchers can make an informed decision that best suits the specific goals, scale, and constraints of their work.

References

-

BYJU'S. (n.d.). Manual of the online synthesis of methyl orange. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Sulfanilic acid. Retrieved from [Link]

-

Brainly. (2023). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]

-

Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 17 Preparation of Methyl Orange. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of methyl orange from sulphanilic acid. Retrieved from [Link]

-

Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. Retrieved from [Link]

-

Quora. (2018). Why is sulphanilic acid not soluble in water and organic solvents? Retrieved from [Link]

-

Filo. (2025). Explain why the azo-coupling reaction is performed at pH 9 to 5. Retrieved from [Link]

-

Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

ChemIDplus. (n.d.). Sulfanilic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]

-

PubChem. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-diazobenzenesulfonic acid. Retrieved from [Link]

-

University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

- Google Patents. (n.d.). US4246133A - Stabilized diazotized sulfanilic acid solutions.

-

Chegg. (2021). Solved 3. Methods Part 1. Preparation of the diazonium salt. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Methyl Orange - Reaction Mechanism. Retrieved from [Link]

-

Xiamen Bestally Chemical Co.,Ltd. (n.d.). Sodium Sulfanilate China Manufacturers & Suppliers & Factory. Retrieved from [Link]

-

YouTube. (2021). Methyl Orange and Diazotization Reaction. Retrieved from [Link]

-

Merck. (n.d.). Sodium sulfanilate dihydrate for synthesis 6106-22-5. Retrieved from [Link]

-

Chegg. (2021). Solved 1-Diazotization of Sulfanilic acid First preparation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

SlideServe. (2014). Chapter 46 Dyes and Dyeing Diazotization of Sulfanilic Acid & Preparation of Methyl Orange PowerPoint Presentation. Retrieved from [Link]

-

Pharma Express. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations. Retrieved from [Link]

-

Semantic Scholar. (1990). Kinetics of the diazo coupling between 1-naphthol and diazotized sulfanilic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Retrieved from [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025). Azo Coupling of Sulphanilic Acid with Resorcinol. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazo coupling reactions between 1-naphthol (A) and diazotized... Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Green and efficient diazotization and diazo coupling reactions on clays. Retrieved from [Link]

-

Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 121-57-3 CAS MSDS (Sulfanilic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Sodium sulfanilate dihydrate for synthesis 6106-22-5 [sigmaaldrich.cn]

- 5. chemiis.com [chemiis.com]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. web-material3.yokogawa.com [web-material3.yokogawa.com]

- 11. brainly.com [brainly.com]

- 12. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Solved 3. Methods Part 1. Preparation of the diazonium salt | Chegg.com [chegg.com]

- 16. Page loading... [wap.guidechem.com]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Inter-Laboratory Purity Assays of Sodium 4-aminobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the purity of a starting material is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1][2] Ensuring its purity is paramount, yet the analytical methods employed for this purpose can vary, leading to potential discrepancies between laboratories.

This guide provides an in-depth comparison of the most common analytical techniques for determining the purity of sodium 4-aminobenzenesulfonate. We will delve into the causality behind experimental choices, present detailed protocols, and explore the critical aspects of inter-laboratory comparison to foster consistency and confidence in analytical results across different sites.

The Analytical Triad: HPLC, Titration, and UV-Vis Spectrophotometry

The choice of an analytical method for purity determination is a balance of specificity, sensitivity, accuracy, precision, and practicality. For sodium 4-aminobenzenesulfonate, three methods stand out: High-Performance Liquid Chromatography (HPLC), Diazotization Titration, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

Reverse-phase HPLC (RP-HPLC) is arguably the most powerful technique for purity assessment due to its high resolving power, which allows for the separation and quantification of the main component from its impurities.[3][4]

The Rationale: The separation in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aromatic nature of sodium 4-aminobenzenesulfonate allows for sensitive detection using a UV detector.[3] This method is not only quantitative for the main analyte but can also provide a profile of the impurities present.

Experimental Protocol: RP-HPLC for Sodium 4-aminobenzenesulfonate Purity

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 20 mM sodium phosphate buffer, pH 2.5) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good resolution.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at the absorbance maximum of sodium 4-aminobenzenesulfonate (approximately 250 nm).

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sodium 4-aminobenzenesulfonate sample.

-

Dissolve in the mobile phase in a 25 mL volumetric flask to create a 1 mg/mL stock solution.

-

Further dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation: Prepare a standard solution of known purity sodium 4-aminobenzenesulfonate in the same manner as the sample.

-

Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

-

Calculation of Purity:

Diazotization Titration: A Classic and Cost-Effective Approach

This titrimetric method is specific for primary aromatic amines and has been a reliable method for the assay of sulfonamides and related compounds for decades.[6][7]

The Rationale: The method is based on the reaction of the primary aromatic amino group of sodium 4-aminobenzenesulfonate with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.[8][9] The endpoint is detected when a slight excess of nitrous acid is present, which can be determined potentiometrically or using an external indicator like starch-iodide paper.[8] The reaction must be carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6]

Experimental Protocol: Diazotization Titration

-

Reagents:

-

0.1 M Sodium Nitrite solution, standardized.

-

Hydrochloric Acid (concentrated).

-

Potassium Bromide.

-

Starch-Iodide paper (external indicator).

-

-

Procedure:

-

Accurately weigh about 0.4 g of the sodium 4-aminobenzenesulfonate sample into a 250 mL beaker.[6]

-

Add 50 mL of distilled water and 10 mL of concentrated hydrochloric acid. Stir until dissolved.

-

Cool the solution to 0-5 °C in an ice bath.

-

Titrate slowly with standardized 0.1 M sodium nitrite solution.

-

Towards the end of the titration, spot a drop of the solution onto starch-iodide paper. The endpoint is reached when a blue color is produced immediately, indicating the presence of excess nitrous acid.[6]

-

-

Calculation:

Where:

-

V = Volume of sodium nitrite solution consumed (mL)

-

M = Molarity of the sodium nitrite solution

-

F = Molar mass of sodium 4-aminobenzenesulfonate (195.17 g/mol )

-

W = Weight of the sample (mg)

-

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

This method is based on the inherent UV absorbance of the aromatic ring in the sodium 4-aminobenzenesulfonate molecule. It is a straightforward and rapid technique, but it lacks the specificity of HPLC.

The Rationale: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample solution of known concentration at its wavelength of maximum absorbance (λmax), the purity can be determined by comparing it to a standard of known purity. This method is susceptible to interference from any impurities that also absorb at the analytical wavelength.[10]

Experimental Protocol: UV-Vis Spectrophotometry

-

Apparatus: A calibrated UV-Vis spectrophotometer.

-

Solvent: A suitable solvent in which the compound is stable and that is transparent at the analytical wavelength (e.g., distilled water or a buffered solution).

-

Procedure:

-

Determine the λmax of sodium 4-aminobenzenesulfonate in the chosen solvent (around 250 nm).

-

Prepare a stock solution of a reference standard of known purity (e.g., 100 µg/mL).

-

Prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

-

Measure the absorbance of each standard solution at the λmax and plot absorbance versus concentration.

-

Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample solution.

-

-

Calculation: Determine the concentration of the sample from the calibration curve and calculate the purity based on the weighed amount.

Potential Impurities: A Glimpse into the Synthesis

The purity of sodium 4-aminobenzenesulfonate is intrinsically linked to its synthesis. The common method involves the sulfonation of aniline.[11] This process can lead to several potential impurities:

-

Isomeric Impurities: Ortho- and meta-aminobenzenesulfonic acids can be formed as byproducts.[9][12]

-

Starting Material: Unreacted aniline may be present.

-

Byproducts of Side Reactions: Polyaniline compounds can form, leading to discoloration.

-

Inorganic Salts: Residual sulfates and chlorides from the reaction and workup steps.[9]

The choice of analytical method must consider its ability to separate and/or selectively quantify the active ingredient in the presence of these potential impurities. HPLC is superior in this regard as it can resolve these structurally similar compounds.

Inter-Laboratory Comparison: Striving for Analytical Harmony

An inter-laboratory comparison, or round-robin study, is a critical exercise to assess the reproducibility of an analytical method and the proficiency of different laboratories.[6][13] The statistical analysis of such studies is often guided by standards like ISO 5725.[3]

The Framework of an Inter-Laboratory Study:

To illustrate the process, consider a hypothetical study where a single, homogeneous batch of sodium 4-aminobenzenesulfonate was sent to ten different laboratories. Each laboratory was asked to determine the purity using both HPLC and diazotization titration.

Table 1: Hypothetical Purity Results (%) from Ten Laboratories

| Laboratory | HPLC Purity (%) | Diazotization Titration Purity (%) |

| 1 | 99.5 | 99.3 |

| 2 | 99.7 | 99.5 |

| 3 | 99.4 | 99.1 |

| 4 | 99.6 | 99.8 |

| 5 | 98.5 | 98.2 |